REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:8][Si:9]([C:12]#[C:13][Si](C)(C)C)([CH3:11])[CH3:10].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:8][Si:9]([C:12]#[C:13][C:1]([CH2:2][CH2:3][CH2:4][CH3:5])=[O:6])([CH3:11])[CH3:10] |f:2.3.4.5|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The mixture is poured into 500 ml of ice-water
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The mother liquor is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
giving a brownish residue
|
Type
|
DISTILLATION
|
Details
|
This residue is Kugelrohr-distilled
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC(=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |